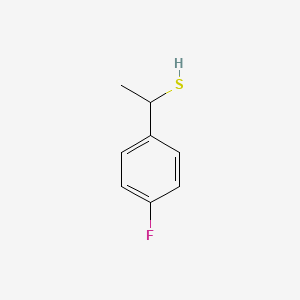

(4-chlorophenyl)(3-methanesulfonylphenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

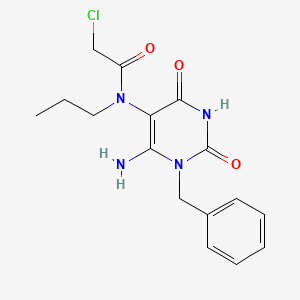

(4-chlorophenyl)(3-methanesulfonylphenyl)methanamine is a chemical compound with the CAS Number: 1016509-93-5 . It has a molecular weight of 295.79 . The IUPAC name for this compound is (4-chlorophenyl)[3-(methylsulfonyl)phenyl]methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClNO2S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the web search results.Scientific Research Applications

Methanotrophs and Methane Utilization

Methanotrophs, bacteria that use methane as their sole carbon source, offer a variety of biotechnological applications. They can generate products like single-cell protein, biopolymers, and lipids using methane, highlighting the potential for using similar chemical structures in biotechnological applications to sequester greenhouse gases or produce valuable chemicals (Strong, Xie, & Clarke, 2015).

Hydrogen Methanation

Biological hydrogen methanation is a promising approach for converting electricity to natural gas, demonstrating how chemical reactions involving methane can be used for energy storage and conversion. This reflects on the potential for chemicals similar to "(4-chlorophenyl)(3-methanesulfonylphenyl)methanamine" to play a role in sustainable energy solutions (Lecker, Illi, Lemmer, & Oechsner, 2017).

Chlorophenols and Environmental Impact

The environmental impact of chlorophenols, which share a part of the chemical structure with "this compound," has been studied extensively. They exhibit moderate to considerable toxicity to aquatic life, with implications for the design of chemicals with reduced environmental impact (Krijgsheld & Gen, 1986).

Catalytic CO2 Hydrogenation

The catalytic hydrogenation of CO2 to methane is a crucial process for reducing greenhouse gas concentrations and producing renewable energy sources. Studies on various catalysts and supports for this reaction could inform the development of new materials for methane-related applications (Fan & Tahir, 2021).

Direct Methane Oxidation

The direct oxidation of methane to methanol is a highly sought-after process for converting natural gas into more valuable and easily transportable liquid fuels. The review of both heterogeneous and homogeneous oxidation processes suggests the potential for novel catalysts and methods, which could be relevant for compounds like "this compound" (Han et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

(4-chlorophenyl)-(3-methylsulfonylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMXEBUKHYVVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)

![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)

![(2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B6143694.png)

![(2Z)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid](/img/structure/B6143700.png)

![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)

![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)

![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)

![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)

![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)